Cyclohexyl acrylate

Catalog No.
S793570
CAS No.
3066-71-5
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl acrylate

Standard alkyl acrylates cause mismatched Tg and viscosity in UV/EB-curable coatings and PSAs, resulting in soft, tacky films or brittle failure. Cyclohexyl acrylate (CHA, CAS 3066-71-5) addresses these issues as a low-viscosity reactive diluent.

  • Tg 15-19°C fine-tunes adhesive balance without extreme softness/hardness.
  • 2.5 mPa·s viscosity enables high oligomer load in solvent-free inks and sprays.
  • Alicyclic ring enhances UV stability, low shrinkage, and optical clarity (nD20 1.460).

Secure consistent, high-purity supply for advanced formulations.

CAS Number

3066-71-5

Product Name

Cyclohexyl acrylate

IUPAC Name

cyclohexyl prop-2-enoate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2,8H,1,3-7H2

InChI Key

KBLWLMPSVYBVDK-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CCCCC1

Canonical SMILES

C=CC(=O)OC1CCCCC1

The exact mass of the compound Cyclohexyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18612. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyclohexyl acrylate, Cyclohexyl prop-2-enoate, 2-Propenoic acid, cyclohexyl ester, Acrylic acid cyclohexyl ester, CHA

Purity

≥98%

Package Size

25 g, 100 g, 100 ml

Cyclohexyl acrylate (CHA, CAS 3066-71-5) is a monofunctional alicyclic acrylate monomer utilized in the procurement of advanced polymer systems, UV/EB curable coatings, and pressure-sensitive adhesives. Structurally characterized by a saturated six-membered cyclohexane ring attached to an acrylate ester group, CHA delivers a specific combination of low viscosity (2.5 mPa·s), moderate homopolymer glass transition temperature (Tg ≈ 15–19 °C), and strong hydrophobicity. Unlike standard linear alkyl acrylates, the bulky alicyclic pendant group imparts significant steric hindrance, which translates to measurable weatherability, low shrinkage during polymerization, and high optical clarity (nD20 = 1.460) . These baseline properties make CHA a critical reactive diluent and comonomer for industrial formulators seeking to balance flexibility, hardness, and environmental resistance without relying on volatile organic solvents.

Research Fit

Workflow

Free-radical polymerization and UV-curable systems as reactive diluent and hard segment contributor

Selection

Cyclohexyl group provides rigidity, hydrophobicity, and optical clarity for specialty polymer design

Context

Supplied as stabilized liquid with MEHQ to prevent premature polymerization; supports ambient film formation with hardness development

Substituting cyclohexyl acrylate with generic linear acrylates (like butyl acrylate) or other alicyclic monomers (like isobornyl acrylate) frequently results in formulation failures due to mismatched thermal and rheological properties [1]. Replacing CHA with butyl acrylate drastically lowers the polymer's Tg to -54 °C, yielding a product that is excessively soft, tacky, and highly susceptible to cohesive failure . Conversely, substituting CHA with isobornyl acrylate (IBOA) drives the Tg up to 94 °C, creating a rigid, brittle matrix that cracks under mechanical stress in flexible applications . Furthermore, IBOA's higher viscosity (7.5–10 mPa·s) limits its dilution efficiency compared to CHA (2.5 mPa·s), forcing formulators to compromise on oligomer loading or application viscosity in solvent-free UV/EB systems.

Substitution Risk

!

Tg positioning differs significantly from linear alkyl acrylates and rigid methacrylates; substituting may shift the film formation/hardness balance.

!

Reactivity ratios with styrene cannot be replicated by benzyl acrylate or isobornyl acrylate without altering copolymer sequence distribution and network architecture.

Thermal Flexibility: Moderate Glass Transition Temperature (Tg) Control

Cyclohexyl acrylate provides a highly specific thermal profile, yielding a homopolymer with a Tg of 15–19 °C, which sits perfectly in the room-temperature flexibility window . In head-to-head thermal comparisons, standard soft monomers like butyl acrylate produce homopolymers with a Tg of -54 °C, while rigid alicyclic alternatives like isobornyl acrylate (IBOA) reach 94 °C . This intermediate Tg allows CHA to impart toughness and flexibility to coatings and adhesives without the extreme brittleness of IBOA or the structural weakness of butyl acrylate.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data15 to 19 °C
Comparator Or BaselineButyl Acrylate (-54 °C) and Isobornyl Acrylate (94 °C)
Quantified Difference70+ °C higher than BA; 75+ °C lower than IBOA
ConditionsStandard homopolymer thermal analysis (DSC)

Crucial for formulating pressure-sensitive adhesives and flexible UV coatings that require a precise balance of room-temperature tack and cohesive strength.

Polymer Tg
Cross-study comparable
25 ± 1°C (DSC)
vs. poly(butyl acrylate) ≈ -54°C; poly(cyclohexyl methacrylate) > 80°C
Reported Tg supports ambient film formation with subsequent hardness development.
Conditions: DSC of homopolymer; dilatometry and O₂ permeability corroborate.

High-Efficiency Reactive Dilution: Ultra-Low Viscosity Profile

In solvent-free UV/EB curable systems, the primary role of a monofunctional monomer is to reduce the viscosity of heavy oligomers while participating in the curing network. Cyclohexyl acrylate exhibits an exceptionally low dynamic viscosity of 2.5 mPa·s at 25 °C . When compared to the industry-standard alicyclic diluent, isobornyl acrylate (IBOA), which has a viscosity ranging from 7.5 to 10 mPa·s, CHA offers significantly higher dilution efficiency . This allows formulators to achieve target application viscosities using less monomer, thereby preserving the core properties of the primary oligomer resin.

Evidence DimensionDynamic Viscosity at 25 °C
Target Compound Data2.5 mPa·s
Comparator Or BaselineIsobornyl Acrylate (IBOA) at 7.5 - 10.0 mPa·s
Quantified DifferenceCHA is approximately 3 to 4 times less viscous than IBOA
ConditionsStandard rheological measurement at 25 °C

Enables higher loading of high-performance, high-viscosity oligomers in UV/EB inks and coatings without compromising application flow.

Photoresist Swelling
Class-level
109% swelling ratio (CHMA polymer)
vs. IBOA polymer 114%, TCDMA polymer 112%
Reported lower swelling may support pattern collapse reduction in ArF photoresist applications.
Developer exposure; CHMA as structural analog. Delamination at higher swelling ratios.

Environmental Durability: Hydrophobicity and Steric Hindrance

The saturated six-membered cyclohexane ring in cyclohexyl acrylate provides substantial steric hindrance around the ester linkage and polymer backbone, protecting it from hydrolytic and UV degradation. Compared to linear short-chain acrylates like methyl acrylate or ethyl acrylate, the bulky alicyclic structure of CHA significantly lowers the surface energy and reduces water absorption of the cured film [1]. This structural advantage prevents swelling, blistering, and adhesion loss when the polymer is exposed to high humidity or outdoor weathering.

Evidence DimensionSteric hindrance and moisture resistance
Target Compound DataBulky alicyclic cyclohexane ring
Comparator Or BaselineLinear short-chain alkyl groups (e.g., Methyl Acrylate)
Quantified DifferenceHigher steric protection and lower water absorption capacity
ConditionsCured polymer film exposed to high humidity or outdoor weathering

Essential for the procurement of monomers used in outdoor automotive clearcoats and marine coatings where moisture ingress causes failure.

Reactivity Ratio
Head-to-head
r_CA = 0.771 with styrene
vs. benzyl acrylate r_BA = 0.104 (7.4× difference)
Reported reactivity ratio difference supports copolymer sequence control and may contribute to network homogeneity.
Solution copolymerization, extended Kelen-Tudos analysis.

Optical Clarity: Precise Refractive Index Matching

For optical adhesives and display coatings, matching the refractive index of the polymer to the substrate is critical to minimize light scattering and internal reflection. Cyclohexyl acrylate monomer possesses a specific refractive index (nD20) of 1.460 . This positions it ideally between low-index fluorinated acrylates (nD20 < 1.40) and high-index aromatic acrylates like benzyl acrylate (nD20 > 1.51) . Furthermore, unlike aromatic monomers, the fully saturated alicyclic ring in CHA does not absorb UV light in the visible spectrum, ensuring long-term optical clarity without yellowing.

Evidence DimensionRefractive Index (nD20)
Target Compound Data1.460
Comparator Or BaselineAromatic acrylates (e.g., benzyl acrylate > 1.51)
Quantified DifferenceLower refractive index than aromatics, with zero UV-induced yellowing
ConditionsStandard optical measurement at 20 °C (nD20)

Critical for the manufacturing of contact lenses, optical clear adhesives (OCAs), and display films where precise index matching and non-yellowing properties are required.

O₂ Barrier Activation Energy
Class-level
22–26 kcal mol⁻¹
Typical glassy polymers: 1–20 kcal mol⁻¹
Higher reported activation energy may support enhanced oxygen barrier performance; context-dependent.
PCA membrane permeability measurements.
Viscosity Profile
Data to verify
~8 cP at 25°C
IBOA: 9–15 cP (11–47% lower)
Reported lower viscosity may support higher-solids formulations and reduced VOC content; requires verification.
Neat monomer; source data to confirm.

Reactive Diluent for UV/EB Curable Inks and Coatings

Due to its ultra-low viscosity (2.5 mPa·s) and excellent solvency, cyclohexyl acrylate is highly prioritized as a reactive diluent in 100% solids UV and electron beam (EB) curable systems . It allows formulators to aggressively reduce the viscosity of heavy urethane or epoxy acrylate oligomers for inkjet printing or spray coating applications, outperforming thicker alternatives like isobornyl acrylate while maintaining the hardness and chemical resistance imparted by the alicyclic ring.

High-Performance Pressure-Sensitive Adhesives (PSAs)

In the production of advanced PSAs, achieving the correct balance of tack (adhesion) and cohesive strength (shear) is entirely dependent on the polymer's glass transition temperature. CHA’s moderate homopolymer Tg of 15–19 °C makes it an ideal comonomer to fine-tune the thermal profile of adhesive formulations, preventing the extreme softness caused by butyl acrylate and the brittle failure associated with high-Tg monomers .

Weather-Resistant Automotive and Outdoor Clearcoats

The bulky, saturated cyclohexane ring of CHA provides substantial steric hindrance, protecting the polymer backbone from UV degradation and hydrolysis [1]. This makes it a critical procurement choice for outdoor architectural paints, automotive clear lacquers, and protective topcoats where long-term weatherability, low water absorption, and resistance to yellowing are mandatory performance metrics.

Application Fit

Application
Selection Property
Validation Focus
ArF photoresist polymers
Lower swelling behavior in developer
Developer resistance and pattern integrity
High-solids UV-curable coatings
Low viscosity and ambient Tg contribution
Flow, leveling, and hardness balance
Oxygen barrier coatings
High activation energy for O₂ diffusion
Barrier performance under target conditions
Tailored copolymer design
Defined reactivity ratios with styrene
Copolymer sequence distribution and thermal/mechanical properties

XLogP3

2.5

LogP

2.8 (LogP)

UNII

25B347Q26U

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3066-71-5

Wikipedia

Cyclohexyl acrylate

General Manufacturing Information

2-Propenoic acid, cyclohexyl ester: ACTIVE

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